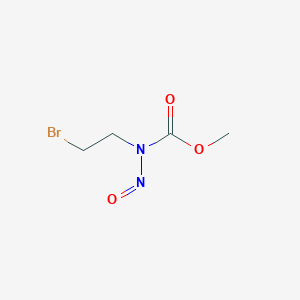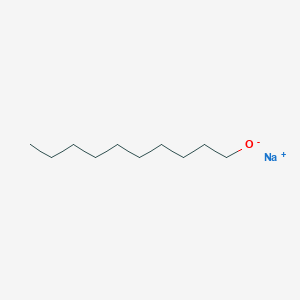
Mercapto
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercapto, also known as thiol, is a chemical compound that contains a sulfur atom and a hydrogen atom. It is widely used in industrial processes, such as in the production of pesticides, rubber, and plastics. In recent years, mercapto has gained attention in scientific research for its potential applications in the fields of medicine, biochemistry, and environmental science.
Scientific Research Applications
Biomedical Applications of Aminomercapto[1,2,4]triazoles 4-Amino-5-mercapto[1,2,4]triazole and its derivatives are of significant biological interest, serving as a gateway to a new class of biologically active heterocyclic compounds. The study compiles methods for preparing 3-substituted-4-amino-5-mercapto[1,2,4]triazoles with various moieties, highlighting their potential in the biomedical field (Riyadh & Gomha, 2020).
Chemical Transformation and Industrial Applications of Mercapto-Coumarins Mercapto-coumarins are intriguing heterocycles that are instrumental in creating active structures in both material science and biology. These compounds have extensive chemical transformation possibilities and are highlighted for their roles in pharmaceutical and industrial applications. The review provides a comprehensive overview of mercapto-coumarins, tracing literature from 1970 to 2021 (El-Sawy, Abdelwahab, & Kirsch, 2022).
Environmental Remediation Immobilization of Heavy Metals
Mercapto functional groups are effectively used in materials for immobilizing heavy metals. A study focusing on mercapto iron complex functionalized nanosilica (RNS-SF) demonstrates the potential of this material in immobilizing lead and cadmium in contaminated soil. The study explores the material's stability and the factors governing its immobilization efficiency, showcasing its significant potential in environmental remediation (Qiu et al., 2021).
Nanotechnology and Water Purification A novel nanocomposite material, mercapto-grafted graphene oxide-magnetic chitosan (GO-MC), has been developed as a biosorbent for preconcentrating and extracting mercury ions from water samples. The study highlights the nanocomposite's synthesis, characterization, and its performance in mercury analysis, underlining its significant role in water purification and environmental conservation (Ziaei, Mehdinia, & Jabbari, 2014).
properties
CAS RN |
13940-21-1 |
|---|---|
Product Name |
Mercapto |
Molecular Formula |
HS |
Molecular Weight |
33.08 g/mol |
IUPAC Name |
λ1-sulfane |
InChI |
InChI=1S/HS/h1H |
InChI Key |
PXQLVRUNWNTZOS-UHFFFAOYSA-N |
SMILES |
[SH] |
Canonical SMILES |
[SH] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)


